molecular formula C20H23ClN2O4 B2669172 Fmoc-D-Orn-OH.HCl CAS No. 1820569-07-0

Fmoc-D-Orn-OH.HCl

Cat. No. B2669172
CAS RN: 1820569-07-0
M. Wt: 390.86
InChI Key: RGRQRWUUJPISQG-GMUIIQOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Orn(Boc)-OH is a reagent used for the synthesis of bisquinoline analogs with antileishmanial and antimicrobial activities against a panel of pathogenic bacteria and fungi . It is a standard building block for the introduction of D-ornithine amino-acid residues by Fmoc SPPS . The product has a molar mass of 454.52 g/mol .


Synthesis Analysis

Fmoc-D-Orn(Boc)-OH is used in solid-phase peptide synthesis (SPPS), a method used to chemically synthesize peptides . In this method, the peptide chain is assembled step-by-step in a specific order. The process involves the repetitive coupling and deprotection cycles until the desired sequence is obtained .


Molecular Structure Analysis

The molecular formula of Fmoc-D-Orn(Boc)-OH is C25H30N2O6 . The InChI key, which is a unique identifier for chemical substances, is JOOIZTMAHNLNHE-OAQYLSRUSA-N .


Chemical Reactions Analysis

The chemical reactions involving Fmoc-D-Orn(Boc)-OH are typically those associated with peptide synthesis. This includes coupling reactions to form peptide bonds and deprotection reactions to remove the Fmoc group .


Physical And Chemical Properties Analysis

Fmoc-D-Orn(Boc)-OH appears as a white to off-white powder . It is clearly soluble in DMF .

Mechanism of Action

While the exact mechanism of action of Fmoc-D-Orn(Boc)-OH is not specified, it is used as a building block in the synthesis of peptides. The Fmoc group acts as a protective group for the amino acid during peptide synthesis .

Safety and Hazards

Fmoc-D-Orn(Boc)-OH is classified as highly hazardous to water . It should be stored below +30°C . For safety, it is recommended to avoid breathing its vapor and to wear protective gloves and clothing .

properties

IUPAC Name

(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4.ClH/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24);1H/t18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRQRWUUJPISQG-GMUIIQOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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